Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate
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Overview
Description
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylpent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of phase transfer catalysts to facilitate the reaction between the carboxylic acid and methanol under milder conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzyl-3-phenyl-2,4-dimethylpent-4-enoate: Similar structure but with a benzyl group instead of a benzyloxy group.
Methyl 2-(3-methoxyphenyl)-2,4-dimethylpent-4-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-2-(3-phenylmethoxyphenyl)pent-4-enoate |
InChI |
InChI=1S/C21H24O3/c1-16(2)14-21(3,20(22)23-4)18-11-8-12-19(13-18)24-15-17-9-6-5-7-10-17/h5-13H,1,14-15H2,2-4H3 |
InChI Key |
XYVROXKWJWAURY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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